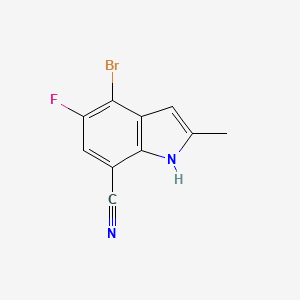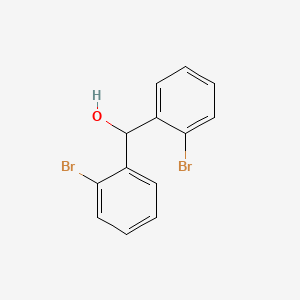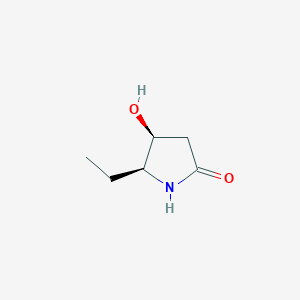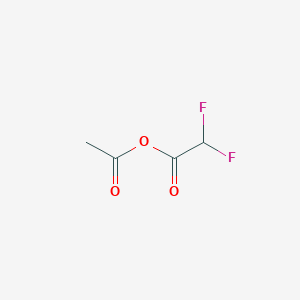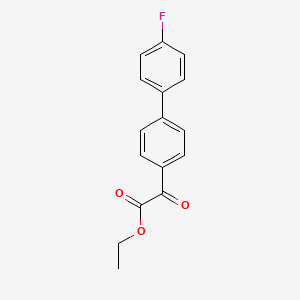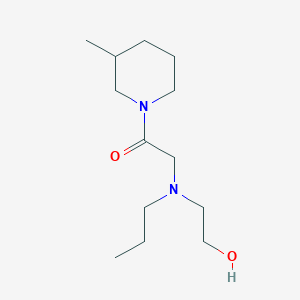
2-((2-Hydroxyethyl)(propyl)amino)-1-(3-methylpiperidin-1-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-Hydroxyethyl)(propyl)amino)-1-(3-methylpiperidin-1-yl)ethan-1-one is a complex organic compound with a variety of applications in scientific research and industry This compound is characterized by its unique structure, which includes a hydroxyethyl group, a propylamino group, and a methylpiperidinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Hydroxyethyl)(propyl)amino)-1-(3-methylpiperidin-1-yl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Hydroxyethyl Group: This can be achieved through the reaction of an appropriate alcohol with an alkylating agent under basic conditions.
Introduction of the Propylamino Group: This step involves the reaction of a suitable amine with a propyl halide in the presence of a base.
Attachment of the Methylpiperidinyl Group: This can be done through a nucleophilic substitution reaction where a piperidine derivative reacts with a methylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. Catalysts and solvents are carefully chosen to optimize the reaction rates and selectivity.
化学反応の分析
Types of Reactions
2-((2-Hydroxyethyl)(propyl)amino)-1-(3-methylpiperidin-1-yl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group can be reduced back to the hydroxyethyl group.
Substitution: The amino and piperidinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and bases such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group results in the formation of a ketone or aldehyde, while reduction can regenerate the original alcohol.
科学的研究の応用
2-((2-Hydroxyethyl)(propyl)amino)-1-(3-methylpiperidin-1-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism by which 2-((2-Hydroxyethyl)(propyl)amino)-1-(3-methylpiperidin-1-yl)ethan-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to bind to these targets and modulate their activity, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-((2-Hydroxyethyl)(methyl)amino)-1-(3-methylpiperidin-1-yl)ethan-1-one
- 2-((2-Hydroxyethyl)(ethyl)amino)-1-(3-methylpiperidin-1-yl)ethan-1-one
- 2-((2-Hydroxyethyl)(butyl)amino)-1-(3-methylpiperidin-1-yl)ethan-1-one
Uniqueness
What sets 2-((2-Hydroxyethyl)(propyl)amino)-1-(3-methylpiperidin-1-yl)ethan-1-one apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C13H26N2O2 |
|---|---|
分子量 |
242.36 g/mol |
IUPAC名 |
2-[2-hydroxyethyl(propyl)amino]-1-(3-methylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C13H26N2O2/c1-3-6-14(8-9-16)11-13(17)15-7-4-5-12(2)10-15/h12,16H,3-11H2,1-2H3 |
InChIキー |
GTTJEIJRDBHTPG-UHFFFAOYSA-N |
正規SMILES |
CCCN(CCO)CC(=O)N1CCCC(C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


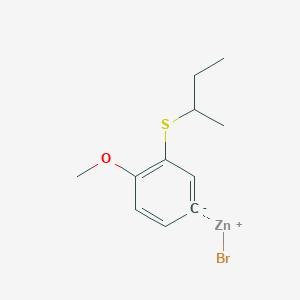
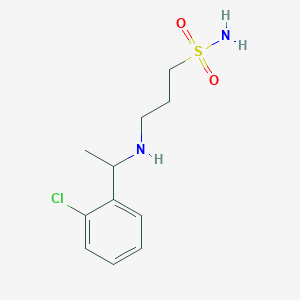
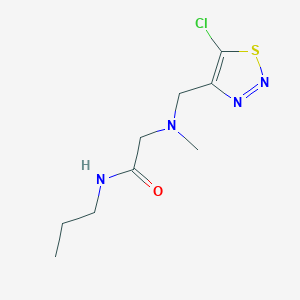
![N-sec-Butyl-6-chloro-N'-(2-phenoxy-ethyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B14894235.png)
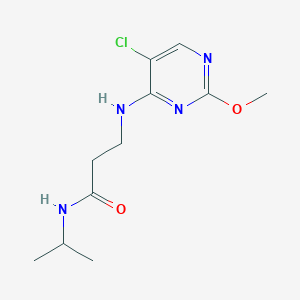
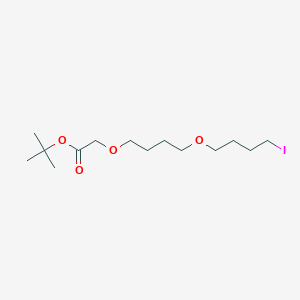
![5-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B14894253.png)
![3,7-Bis(phenylethynyl)dibenzo[b,d]furan](/img/structure/B14894257.png)
